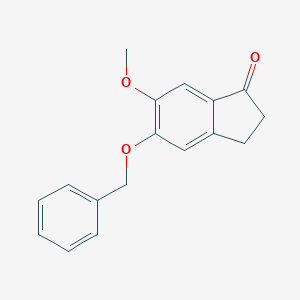

5-Benzyloxy-6-methoxy-1-indanone

Beschreibung

Significance of Indanone Scaffolds in Contemporary Organic Chemistry

Indanone scaffolds are considered "privileged structures" in medicinal chemistry and materials science. lookchem.com This designation stems from their presence in a multitude of compounds exhibiting diverse pharmacological properties. lookchem.comchemicalbook.com The rigid, bicyclic core of indanone allows for the precise spatial arrangement of functional groups, making it an ideal template for designing targeted therapeutic agents. lookchem.com Researchers have successfully developed indanone-based compounds for the treatment of neurodegenerative disorders, such as Alzheimer's disease, as well as agents with antiviral, anticancer, and anti-inflammatory activities. chemicalbook.comsigmaaldrich.comchemicalbook.com Beyond medicine, indanone derivatives are utilized in the synthesis of dyes and advanced organic materials. chemicalbook.com

Contextualizing 5-Benzyloxy-6-methoxy-1-indanone within Indanone Derivatives

This compound is a specific, substituted derivative belonging to the 1-indanone (B140024) class. guidechem.comwikipedia.org Its structure is distinguished by the presence of a methoxy (B1213986) group at the 6-position and a benzyloxy group at the 5-position of the indanone core. These substitutions are not merely decorative; they are crucial for its role as a highly valuable intermediate in multi-step organic syntheses. chemicalbook.com The benzyloxy group, in particular, often serves as a protecting group for a hydroxyl functional group, allowing for selective reactions elsewhere in the molecule before it is removed in a later synthetic step. Its primary significance lies in its role as a precursor in the synthesis of pharmacologically important molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-5-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-10-14-13(7-8-15(14)18)9-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPAHZWSIDYPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563758 | |

| Record name | 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127399-72-8 | |

| Record name | 5-(Benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Benzyloxy 6 Methoxy 1 Indanone and Analogous Structures

Strategic Construction of the Indanone Core

The formation of the indanone skeleton is a critical step in the synthesis of 5-Benzyloxy-6-methoxy-1-indanone. Various synthetic strategies have been developed to achieve this, ranging from classical acid-catalyzed cyclizations to modern transition-metal-mediated processes.

Friedel-Crafts Acylation and Related Cyclization Pathways

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. orgsyn.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. In the context of this compound, a suitable precursor such as 3-(3-benzyloxy-4-methoxyphenyl)propanoic acid would be required. The cyclization is generally promoted by a Lewis acid or a strong Brønsted acid.

A common approach involves the use of polyphosphoric acid (PPA), which can effectively catalyze the intramolecular acylation. rug.nl The regioselectivity of this reaction is crucial, especially with substituted aromatic rings, as different isomers can be formed. rug.nl The degree of hydrolysis of PPA can significantly influence the outcome. rug.nl Another effective reagent is trifluoromethanesulfonic acid, which has been used for the synthesis of 5-hydroxy-6-methoxy-1-indanone (B23315) from 3-(3-hydroxy-4-methoxyphenyl)propionic acid with high efficiency. chemicalbook.com

The use of Meldrum's acid derivatives offers an alternative to traditional carboxylic acids or acid chlorides, providing an expedient route to 2-substituted 1-indanones. orgsyn.org This method overcomes some of the challenges associated with the preparation of cyclization precursors and can be catalyzed by Lewis acids like scandium triflate under mild conditions. orgsyn.orgresearchgate.net

| Catalyst/Reagent | Substrate Type | Conditions | Yield | Reference |

| Polyphosphoric acid (PPA) | 3-Arylpropanoic acids | High temperature | Variable | rug.nl |

| Trifluoromethanesulfonic acid | 3-(3-Hydroxy-4-methoxyphenyl)propionic acid | 0°C to room temp | 95% | chemicalbook.com |

| Scandium triflate (Sc(OTf)₃) | Benzyl (B1604629) Meldrum's acid derivatives | Mild | Up to 94% | researchgate.net |

| Niobium pentachloride (NbCl₅) | 3-Arylpropanoic acids | Room temperature | Good | researchgate.net |

| Metal triflates in ionic liquids | 3-Arylpropanoic acids | Microwave irradiation | Good | beilstein-journals.orgnih.gov |

Transition Metal-Catalyzed Carbonylative Cyclization Approaches

Transition metal catalysis offers powerful and often milder alternatives to classical Friedel-Crafts conditions. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a notable method for preparing indanones. organic-chemistry.org This approach involves the insertion of carbon monoxide and subsequent intramolecular cyclization. Similarly, nickel and palladium catalysts have been employed for the carbonylative cyclization of carboxylic acid methyl and ethyl esters in the presence of triethylamine (B128534) and carbon monoxide, affording 1-indanones in high yields. nih.gov

Rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives represents a sophisticated method for the synthesis of chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org Furthermore, rhodium(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with acrylates provides an efficient, metal-oxidant-free route to substituted indanones. researchgate.net

| Catalyst System | Substrate Type | Key Features | Yield | Reference |

| Palladium complexes | Unsaturated aryl iodides | Carbonylative cyclization | Good to excellent | organic-chemistry.org |

| Nickel/Palladium complexes | Carboxylic acid esters | Carbonylative cyclization | 88-92% | nih.gov |

| Rhodium/(R)-MonoPhos® | Pinacolborane chalcone derivatives | Asymmetric, high ee | High | nih.gov |

| Rhodium(III) | Sulfoxonium ylides and acrylates | C-H activation, oxidant-free | High | researchgate.net |

Radical Cascade Annulation for Indanone Ring Formation

Radical cascade reactions provide a unique avenue for the construction of complex ring systems. These reactions often proceed through a series of intramolecular cyclizations initiated by a radical species. For instance, copper(I)-catalyzed radical cyclization of 1,6-enynes using tert-butyl hydroperoxide (TBHP) as both an oxidant and reactant can lead to the formation of 1-indanone (B140024) derivatives. researchgate.net The selectivity of these reactions can sometimes be tuned by the presence of co-catalysts. researchgate.net

More recently, photoinduced radical tandem annulation of 1,7-diynes has been explored for the synthesis of complex heterocyclic structures, and similar principles could be adapted for indanone synthesis. researchgate.netnih.gov These methods often feature mild reaction conditions and high functional group tolerance.

Application of Lewis Acid Catalysis (e.g., NbCl₅-Induced Reactions)

Niobium pentachloride (NbCl₅) has emerged as a potent Lewis acid for promoting Friedel-Crafts type reactions under mild conditions. researchgate.netbeilstein-journals.orgnih.gov It can act as both a reagent to convert carboxylic acids to their more reactive acyl chloride derivatives and as a catalyst for the subsequent cyclization. researchgate.net This one-step process can be performed at room temperature, offering a convenient method for the synthesis of various 1-indanone derivatives in good yields. researchgate.net The high oxophilicity of NbCl₅ is a key factor in its effectiveness. beilstein-journals.orgnih.gov Additionally, NbCl₅ has been used in other organic transformations, highlighting its versatility as a catalyst. nih.govmdpi.com

Photochemical Synthesis of Indanone Skeletons

Photochemical reactions offer a distinct approach to the synthesis of indanone skeletons, often proceeding through unique intermediates and reaction pathways. The photolysis of certain ketones can lead to the formation of 1-indanones in high yields. nih.gov For example, the photolysis of specific ketone precursors has been shown to produce 1-indanone derivatives efficiently. nih.gov These reactions are typically carried out under UV irradiation and can be highly specific, although the outcome can be sensitive to the substitution pattern of the starting material. nih.gov

Regioselective Functional Group Interconversions and Derivatization

Once the indanone core is established, subsequent modifications are often necessary to arrive at the target molecule, this compound, or its analogs. These transformations must be regioselective to ensure the correct placement of functional groups.

The interconversion of functional groups is a fundamental aspect of organic synthesis. fiveable.mesolubilityofthings.comyoutube.com Common transformations include oxidation, reduction, and substitution reactions. solubilityofthings.com For instance, if a synthetic route yields 5-hydroxy-6-methoxy-1-indanone, a subsequent benzylation of the hydroxyl group would be required. This can typically be achieved by reacting the phenol (B47542) with benzyl bromide or benzyl chloride in the presence of a base.

Conversely, if a route provides a dimethoxy-substituted indanone, selective demethylation might be necessary, which can be a challenging transformation requiring specific reagents to target one methoxy (B1213986) group over the other. The regioselectivity of such reactions is often directed by the electronic and steric environment of the functional groups on the aromatic ring. rug.nl The ability to perform these interconversions efficiently is crucial for the successful synthesis of complex indanone derivatives.

Synthesis and Manipulation of Key Methoxy-Substituted Indanone Precursors

The synthesis of methoxy-substituted 1-indanones, such as 6-methoxy-1-indanone (B23923) and 5-methoxy-1-indanone (B147253), serves as a crucial first step towards the target molecule. These precursors are commonly prepared through intramolecular Friedel-Crafts acylation. nih.gov

6-Methoxy-1-indanone:

This compound is often synthesized from 3-(3-methoxyphenyl)propanoic acid. The methoxy group at the 3-position of the precursor directs the cyclization to the ortho position, yielding 6-methoxy-1-indanone. The reaction is typically catalyzed by a strong acid.

Another approach involves the nitration of 6-methoxy-1-indanone to produce nitro-isomers like 6-methoxy-5-nitro-1-indanone, which can then be converted to amino derivatives.

5-Methoxy-1-indanone:

The synthesis of 5-methoxy-1-indanone can be achieved through several routes. One common method is the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid. guidechem.com Alternative syntheses include the reaction of toluene (B28343) with 3-chloropropionyl chloride to form an intermediate which is then cyclized using a Lewis acid catalyst like aluminum chloride. guidechem.com

The positioning of the methoxy group on the aromatic ring of the precursor is critical as it dictates the regioselectivity of the cyclization, leading to the desired indanone isomer. guidechem.com

Installation and Transformation of the Benzyloxy Moiety at the 5-Position

The introduction of the benzyloxy group at the 5-position of the indanone ring is a key transformation. This is typically achieved through the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of a hydroxyl group at the 5-position to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide, such as benzyl bromide. organic-chemistry.orgbeilstein-journals.org

For this to occur, a 5-hydroxy-substituted indanone precursor is required. For instance, 5-hydroxy-6-methoxy-1-indanone can be synthesized and then subjected to benzylation. The synthesis of 5-hydroxy-1-indanone (B188539) itself can be accomplished by reacting 3-chloropropionyl chloride with 2,6-dibromophenol, followed by a Lewis acid-catalyzed cyclization and subsequent debromination. beilstein-journals.org

The benzyloxy group can also be introduced via the reaction of 5-hydroxy-1-indanone with benzyl bromide in the presence of a base. beilstein-journals.org This method is applicable to various substituted 1-indanones.

Derivatization from 5-Hydroxy-6-methoxy-1-indanone

5-Hydroxy-6-methoxy-1-indanone is a versatile intermediate for the synthesis of various derivatives. chemicalbook.comscbt.com Its synthesis is often accomplished by the cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid using a strong acid like trifluoromethanesulfonic acid. chemicalbook.com

Once obtained, the hydroxyl group at the 5-position and the ketone at the 1-position offer multiple sites for chemical modification. For example, the hydroxyl group can be alkylated or acylated to introduce a variety of functional groups. The ketone can undergo reactions such as aldol (B89426) condensation with aromatic aldehydes to form 2-benzylidene-1-indanone (B110557) derivatives. These derivatives have been explored for their biological activities.

Green Chemistry Principles in Indanone Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. The principles of green chemistry are increasingly being applied to the synthesis of indanones to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.org These advantages include dramatically reduced reaction times, higher yields, and often improved product purity. rsc.orgacs.orgat.ua

In the context of indanone synthesis, MAOS has been successfully employed for the intramolecular Friedel-Crafts acylation. nih.gov For example, the cyclization of 3-arylpropanoic acids to the corresponding 1-indanones can be achieved efficiently under microwave irradiation. nih.gov This method often leads to cleaner reactions with fewer byproducts compared to traditional thermal heating. rsc.org The Nazarov cyclization, another important reaction for forming five-membered rings, has also been shown to be significantly accelerated by microwave heating. nih.govresearchgate.net

High-Intensity Ultrasound-Promoted Reactions

The use of high-intensity ultrasound, or sonochemistry, provides an alternative non-conventional energy source for promoting chemical reactions. usp.br The chemical effects of ultrasound arise from acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of radicals and accelerating reaction rates. usp.br

Ultrasound has been applied to the synthesis of various heterocyclic compounds and has shown promise in improving reaction yields and reducing reaction times. usp.br In the synthesis of indanone derivatives, ultrasound has been utilized to promote reactions such as the synthesis of 2-benzylidene-1-indanone derivatives. nih.govacs.org This approach aligns with the principles of green chemistry by offering an energy-efficient alternative to conventional heating methods. acs.org

Photocatalytic Systems for Sustainable Indanone Production

Photocatalysis represents a sustainable and environmentally friendly approach to organic synthesis, harnessing the power of light to drive chemical reactions. acs.orgnih.gov This methodology often allows for reactions to be carried out under mild conditions, reducing the need for high temperatures and harsh reagents.

Visible-light photoredox catalysis has been successfully used for the synthesis of indanone derivatives. acs.org One reported method involves a photocatalytic radical cascade cyclization of diazoalkanes to produce various indanones in moderate to good yields. acs.orgnih.gov This strategy offers a novel and sustainable route to these important carbocyclic structures. Photochemical reactions, such as the photolysis of certain ketones, can also lead to the formation of 1-indanone derivatives. nih.gov

Enantioselective and Diastereoselective Synthetic Strategies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of indanone derivatives is of paramount importance. While direct asymmetric synthesis of this compound is not extensively documented, several strategies employed for analogous structures can be extrapolated.

Asymmetric Approaches to Chiral Indanone Derivatives

The creation of a chiral center in the indanone framework can be achieved through various asymmetric catalytic methods. These approaches often involve the use of chiral catalysts to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

One prominent strategy is the rhodium-catalyzed asymmetric intramolecular 1,4-addition . This method has been successfully applied to the synthesis of chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities (up to 95% ee) wikipedia.orgokayama-u.ac.jp. The reaction typically utilizes a chiral phosphine (B1218219) ligand, such as MonoPhos, to induce asymmetry in the cyclization of appropriate precursors wikipedia.orgokayama-u.ac.jp. For the synthesis of a chiral analog of this compound, a suitable precursor, such as a chalcone derivative bearing the benzyloxy and methoxy substituents, would be required.

Another powerful technique is asymmetric hydrogenation . This is particularly relevant in the synthesis of the drug Donepezil, which features a 5,6-dimethoxy-1-indanone (B192829) core, a close analog of the target compound researchgate.netthermofisher.comhawaii.edu. In many syntheses of Donepezil, the indanone core is first functionalized at the 2-position with a group that is later hydrogenated to create a chiral center. The use of chiral ruthenium-based catalysts, such as those employing the BINAP ligand, is a well-established method for achieving high enantioselectivity in the hydrogenation of various functionalized olefins and ketones okayama-u.ac.jpresearchgate.netnih.gov. This approach, however, introduces the chiral center after the formation of the indanone ring.

Chiral phase-transfer catalysis represents another avenue for asymmetric synthesis. This method employs chiral quaternary ammonium (B1175870) salts or other chiral catalysts to control the stereochemistry of reactions such as alkylations or hydroxylations of prochiral nucleophiles beilstein-journals.orgnih.gov. For instance, the asymmetric α-hydroxylation of ketones has been achieved with high enantioselectivity using cinchona alkaloid-based phase-transfer catalysts beilstein-journals.org. This could potentially be applied to create a chiral center at the 2-position of this compound.

| Asymmetric Strategy | Catalyst/Reagent | Typical Substrate | Key Features |

| Rhodium-Catalyzed Asymmetric 1,4-Addition | Rhodium complex with chiral ligand (e.g., MonoPhos) | Chalcone derivatives | High yields and enantioselectivities for 3-substituted indanones. wikipedia.orgokayama-u.ac.jp |

| Asymmetric Hydrogenation | Ruthenium or Rhodium complex with chiral ligand (e.g., BINAP) | Unsaturated indanone derivatives | Introduces chirality post-cyclization; widely used in pharmaceutical synthesis. okayama-u.ac.jpresearchgate.netnih.gov |

| Chiral Phase-Transfer Catalysis | Chiral quaternary ammonium salts | Prochiral indanones | Enables asymmetric functionalization at the α-position. beilstein-journals.orgnih.gov |

Control of Stereochemistry in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to the synthesis of the indanone scaffold. Controlling the stereochemistry during these cyclization processes is crucial for producing diastereomerically pure compounds, especially when multiple stereocenters are generated.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, the core of which is structurally related to indanones. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone wikipedia.orgthermofisher.comillinois.edu. While traditionally challenging to control stereochemically, modern variants have emerged that offer a degree of diastereoselectivity hawaii.eduillinois.edu. The stereochemical outcome is dictated by the conrotatory nature of the electrocyclization wikipedia.org. For a precursor with benzyloxy and methoxy substituents, careful selection of the substrate geometry and the acid catalyst would be necessary to control the formation of specific diastereomers researchgate.nethawaii.edu.

Diastereoselective annulation based on a hydrogen autotransfer strategy has been reported for the synthesis of indanones and spiroindanones researchgate.net. Nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes provides access to these structures with excellent regio- and diastereoselectivity researchgate.net. This approach could be adapted for the synthesis of complex indanone derivatives by employing appropriately substituted starting materials.

Furthermore, hetero-Diels-Alder reactions have been utilized for the diastereoselective synthesis of spiro indanone derivatives. These reactions can generate multiple stereocenters with high control, leading to complex polycyclic systems nih.gov.

| Annulation Reaction | Key Reagents/Catalysts | Stereochemical Control | Notes |

| Nazarov Cyclization | Lewis or Brønsted acids | Conrotatory electrocyclization dictates relative stereochemistry. wikipedia.orgillinois.edu | Requires divinyl ketone precursor; can be challenging for highly substituted systems. researchgate.nethawaii.edu |

| Nickel-Catalyzed Domino Reductive Cyclization | Nickel catalyst, o-bromoaryl aldehydes, alkynes | High diastereoselectivity through a domino reaction pathway. researchgate.net | Forms indanones and spiroindanones. researchgate.net |

| Hetero-Diels-Alder Reaction | Dienophile and diene | High diastereoselectivity based on the geometry of the reactants and the reaction conditions. nih.gov | Useful for constructing spirocyclic indanone frameworks. nih.gov |

Process Optimization and Scale-Up for Research-Grade Production

The transition from a laboratory-scale synthesis to the production of research-grade quantities (typically grams to hundreds of grams) presents a unique set of challenges. The goal is to develop a robust, reliable, and safe process that consistently delivers the target compound with high purity.

A key step in the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-benzyloxy-5-methoxyphenyl)propanoic acid. The optimization of this reaction is critical for achieving high yields and minimizing the formation of impurities. Traditional methods often employ stoichiometric amounts of strong Lewis acids like aluminum chloride, which can lead to difficulties in work-up and waste disposal researchgate.net. The use of superacids like triflic acid can improve yields and reaction times, but catalyst loading and temperature must be carefully controlled to prevent side reactions researchgate.netthermofisher.com. For research-grade production, exploring solid-supported catalysts or more environmentally benign acid catalysts could be advantageous documentsdelivered.com.

Purification is another major consideration in process scale-up. While small-scale syntheses often rely on column chromatography, this method can be cumbersome and expensive for larger quantities. Recrystallization is a preferred method for purification at scale, provided a suitable solvent system can be identified. For oily products or those that are difficult to crystallize, alternative techniques such as distillation or preparative HPLC may be necessary, though these also have scalability limitations. The synthesis of 5,6-dimethoxy-2-methyl-1-indanone, a related compound, highlights the use of recrystallization to separate the desired product from an oily regioisomer hawaii.edu.

Ensuring consistency and safety is paramount. On a larger scale, heat transfer becomes a significant issue, and exothermic reactions must be carefully controlled. The choice of solvent is also critical, with considerations for safety, environmental impact, and ease of removal. Detailed process documentation, including in-process controls and characterization of intermediates and the final product, is essential for reproducibility. For instance, the synthesis of aromatic substituted indanone building blocks for drug discovery highlighted the challenges of managing exothermic reactions and isolating pure products during scale-up mdpi.com.

| Process Parameter | Optimization Considerations for Research-Grade Production |

| Reaction Conditions | - Catalyst Loading: Minimize catalyst usage to reduce cost and simplify work-up. researchgate.net - Temperature Control: Ensure efficient heat transfer to maintain optimal reaction temperature and prevent side reactions. thermofisher.com - Reaction Time: Optimize for complete conversion while minimizing degradation or byproduct formation. |

| Solvent Selection | - Prioritize solvents that are safe, environmentally friendly, and easy to remove. - Consider solvent effects on reaction rate, selectivity, and product solubility for purification. |

| Work-up and Purification | - Develop a scalable and efficient work-up procedure to remove reagents and byproducts. - Favor crystallization over chromatography for purification of solid products. hawaii.edu - For non-crystalline products, explore distillation or preparative chromatography. |

| Analytical Characterization | - Implement in-process controls to monitor reaction progress and intermediate purity. - Thoroughly characterize the final product to ensure it meets the required specifications for research use. |

Elucidation of Chemical Transformations and Reactivity Profiles of the 5 Benzyloxy 6 Methoxy 1 Indanone Scaffold

Annulation Reactions for Novel Fused and Spirocyclic Frameworks

Annulation reactions of 1-indanones are a powerful strategy for building intricate fused and spirocyclic systems, which are common motifs in natural products and bioactive molecules. ck12.org The reactivity of the 5-benzyloxy-6-methoxy-1-indanone scaffold at both the C2 position and the carbonyl group allows for the construction of various carbo- and heterocyclic rings.

Ring expansion of cyclic ketones provides an efficient route to larger ring systems that can be challenging to synthesize by other means. For 1-indanones, transition-metal-catalyzed insertions of two-carbon units into the C1-C2 bond are a notable methodology. A prominent example is the rhodium-catalyzed [5+2] annulation with alkynes. This reaction transforms 1-indanones into benzocycloheptenones by activating the relatively unstrained C-C bond. libretexts.orglibretexts.org The reaction is typically facilitated by a directing group temporarily installed at the C2 position.

While specific studies on this compound are not extensively documented, the general mechanism suggests its applicability. The electron-donating nature of the benzyloxy and methoxy (B1213986) groups would likely influence the electronic properties of the indanone core but is not expected to impede the fundamental C-C activation and insertion sequence. A variety of functional groups are generally tolerated in this transformation, indicating that the benzyloxy and methoxy groups on the aromatic ring would be compatible. libretexts.org

| Reaction Type | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|

| Rhodium-catalyzed [5+2] Annulation | [Rh(I)] catalyst, NHC ligand, Temporary Directing Group | Benzocycloheptenones | C-C bond activation and insertion of alkynes; Tolerates various functional groups. libretexts.org |

The 1,3-dicarbonyl-like reactivity of the 1-indanone (B140024) scaffold, particularly after functionalization at the C2 position, allows for the construction of fused heterocycles such as pyrazoles and isoxazoles. These reactions typically proceed through condensation with dinucleophilic reagents.

Nitrogen-Containing Heterocycles (Pyrazoles): The synthesis of pyrazole-fused indanones can be achieved by reacting a C2-formylated or C2-acylated indanone derivative with hydrazine (B178648) or its substituted analogues. wikipedia.orgadichemistry.comnih.gov The reaction involves a condensation-cyclization sequence. For this compound, this would first require the introduction of a formyl or acyl group at the C2 position, for instance, via a Claisen condensation. The subsequent reaction with hydrazine would lead to the formation of a pyrazolo[5,1-a]inden-2-one derivative.

Oxygen-Containing Heterocycles (Isoxazoles): Similarly, fused isoxazoles can be synthesized from 1,3-dicarbonyl precursors and hydroxylamine (B1172632). ck12.orgorganic-chemistry.org A C2-formyl-5-benzyloxy-6-methoxy-1-indanone intermediate could be reacted with hydroxylamine hydrochloride to yield the corresponding isoxazolo[5,1-a]inden-2-one. The regioselectivity of the cyclization is generally high in such systems. ck12.org

| Heterocycle | Key Reagents | Intermediate | General Reaction |

|---|---|---|---|

| Pyrazole | Hydrazine (or derivatives) | C2-formyl/acyl-1-indanone | Condensation-cyclization wikipedia.orgadichemistry.com |

| Isoxazole | Hydroxylamine | C2-formyl/acyl-1-indanone | Condensation-cyclization ck12.orgorganic-chemistry.org |

Chemo- and Regioselective Oxidative Reactions

The this compound scaffold possesses several sites susceptible to oxidation: the benzylic C2 and C7 positions, the aromatic ring, and the carbonyl group, which can undergo Baeyer-Villiger oxidation.

A common oxidation of 1-indanones is the Baeyer-Villiger reaction, which converts the cyclic ketone into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govsigmaaldrich.com The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the oxygen insertion. For this compound, the migration of the more substituted aromatic carbon (C7a) is generally favored over the methylene (B1212753) carbon (C2), leading to the formation of a six-membered lactone.

Oxidation at the α-methylene (C2) position can also occur, for example, using selenium dioxide (SeO2) to introduce a carbonyl group and form the corresponding 1,2-dione. This dione (B5365651) can then serve as a precursor for other heterocyclic systems.

Selective Reductive Transformations of the Carbonyl and Aromatic Moieties

The reduction of this compound can be directed towards the carbonyl group or the aromatic rings, depending on the chosen reagents and reaction conditions.

Carbonyl Group Reduction: The ketone can be selectively reduced to the corresponding alcohol, 5-benzyloxy-6-methoxy-1-indanol, using a variety of reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can also achieve this transformation, though care must be taken to avoid debenzylation.

Aromatic Ring Reduction: The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings. libretexts.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For aromatic systems with electron-donating groups like methoxy and benzyloxy, the reduction typically occurs at the ortho and meta positions relative to these groups. adichemistry.comnrochemistry.com This would yield a non-conjugated diene, specifically a dihydroindanone derivative. The benzyloxy group may also be cleaved under these conditions.

| Transformation | Reagent/Catalyst | Product | Selectivity |

|---|---|---|---|

| Carbonyl Reduction | NaBH4 or LiAlH4 | 5-Benzyloxy-6-methoxy-1-indanol | Selective for the ketone. |

| Aromatic Ring Reduction | Na/NH3, EtOH (Birch Reduction) | Dihydroindanone derivative | Partial reduction of the aromatic ring. libretexts.orgwikipedia.orgmasterorganicchemistry.com |

| Debenzylation/Carbonyl Reduction | H2, Pd/C | 5-Hydroxy-6-methoxy-1-indanol | Simultaneous reduction of ketone and cleavage of benzyl (B1604629) ether. |

Electrophilic and Nucleophilic Aromatic Substitution Patterning

The electron-rich nature of the benzene (B151609) ring in this compound, due to the two alkoxy substituents, makes it susceptible to electrophilic aromatic substitution. The positions for substitution are directed by the combined electronic effects of these groups.

Electrophilic Aromatic Substitution: The benzyloxy and methoxy groups are both ortho, para-directing and activating. Given the substitution pattern, the C4 and C7 positions are the most likely sites for electrophilic attack. For instance, bromination of the closely related 5,6-dimethoxy-1-indanone (B192829) with bromine in acetic acid results in substitution at the C4 and C2 positions. nih.gov However, under basic conditions, substitution occurs only at the C4 position. nih.gov This indicates that the outcome of electrophilic substitution on this compound would be highly dependent on the reaction conditions. Nitration would be expected to occur at the C4 or C7 position, with the precise location influenced by steric hindrance from the adjacent substituents. Formylation, such as in the Vilsmeier-Haack reaction, would also be directed to these activated positions. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on this scaffold is less likely due to the presence of electron-donating groups, which deactivate the ring towards nucleophilic attack. ck12.orglibretexts.orglibretexts.orguomustansiriyah.edu.iqwikipedia.org SNA reactions generally require the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a leaving group. libretexts.orglibretexts.orguomustansiriyah.edu.iqwikipedia.org Therefore, to make the aromatic ring of this compound undergo nucleophilic substitution, it would first need to be functionalized with a suitable electron-withdrawing group and a leaving group.

Exploration of Photochemical Rearrangements and Cascade Reactions

The photochemical reactivity of ketones is well-established and includes processes like Norrish Type I and Type II reactions, as well as [2+2] cycloadditions. wikipedia.orgrsc.orgresearchgate.netrsc.org

Norrish Type I Reaction: Upon photochemical excitation, this compound can undergo a Norrish Type I cleavage of the C1-C2 bond. This would generate a biradical intermediate that could undergo various subsequent reactions, including decarbonylation to form a five-membered ring with a benzylic radical, or intramolecular hydrogen abstraction. wikipedia.orgresearchgate.net

Intramolecular Photocycloaddition: If a suitable unsaturated tether were introduced to the molecule, intramolecular photochemical [2+2] cycloaddition could be possible. For example, studies on 7-(alkenyloxy)-1-indanones have shown that irradiation can lead to complex polycyclic structures through a cascade of photocycloaddition and subsequent rearrangements. nih.govacs.org The presence of the electron-donating benzyloxy and methoxy groups would influence the energy levels of the excited states and could affect the efficiency and outcome of such photochemical processes.

No Publicly Available Computational Studies on this compound

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing interest in the physicochemical properties and potential applications of substituted indanone derivatives, this specific molecule has not been the subject of dedicated quantum chemical analysis or molecular dynamics simulation studies that are publicly accessible.

While research into the indanone scaffold and its various derivatives is an active field, current computational studies focus on other analogues. For instance, detailed energetic and structural analyses have been performed on simpler methoxy- and methyl-substituted indanones. These studies explore the influence of substituent positioning on the thermodynamic properties of the indanone core, such as gas-phase enthalpies of formation, and the stabilizing effects conferred by electron-donating groups like the methoxy substituent. However, the synergistic electronic and steric contributions of a benzyloxy group in conjunction with a methoxy group at the 5- and 6-positions, respectively, of the 1-indanone framework remain uninvestigated.

Similarly, the application of molecular dynamics and docking simulations to predict the interactions of indanone derivatives with biological macromolecules is a common strategy in medicinal chemistry research. Such studies have been instrumental in identifying potential protein targets and elucidating binding modes for various indanone-based compounds. Nevertheless, no specific molecular docking or dynamics simulations for this compound have been reported in the available literature.

Consequently, the detailed analysis requested—including the impact of its specific positional isomerism on gas-phase enthalpies, assessment of resonance and electron-donating effects of its unique substituents, validation with experimental data, prediction of molecular interactions, and elucidation of binding sites—cannot be provided at this time. The absence of such fundamental computational research precludes any scientifically accurate discussion on these topics for this compound.

Further experimental and computational research is necessary to characterize the physicochemical and potential biological properties of this compound, which would then enable a thorough analysis as outlined.

Structure-Reactivity Relationships Derived from Computational Data

The reactivity of this compound is intrinsically linked to its electronic and structural properties. Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into these relationships. While specific DFT data for this compound is not extensively published, analysis of the closely related analog, 5,6-dimethoxy-1-indanone (5,6-DMI), offers a strong foundation for understanding its behavior. nih.gov

The electron-donating nature of the methoxy group at the 6-position and the benzyloxy group at the 5-position significantly influences the electron distribution within the aromatic ring. This increased electron density, particularly at the ortho and para positions relative to these substituents, activates the ring towards electrophilic substitution. The directing effects of these groups are crucial in synthetic transformations, guiding the position of incoming chemical moieties.

Natural Bond Orbital (NBO) analysis performed on 5,6-DMI reveals significant hyperconjugative interactions, where electrons from the methoxy groups delocalize into the indanone ring. nih.gov This delocalization affects the bond lengths and charge distribution across the molecule. It is anticipated that the benzyloxy group in this compound would participate in similar, and potentially more extensive, delocalization due to the presence of the additional phenyl ring.

The presence of the ketone and the electron-donating substituents creates a molecule with distinct reactive sites. The carbonyl group is susceptible to nucleophilic attack, while the aromatic ring is activated for electrophilic reactions. Furthermore, the methylene group adjacent to the carbonyl can undergo reactions such as aldol (B89426) condensations.

Below is a table summarizing key computational parameters for the related compound 5,6-dimethoxy-1-indanone, which can be used to infer the properties of this compound.

| Computational Parameter | Value for 5,6-dimethoxy-1-indanone | Predicted Influence of 5-Benzyloxy Substitution |

| HOMO Energy | Not explicitly stated in retrieved results | The benzyloxy group, being a strong electron-donating group, is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. |

| LUMO Energy | Not explicitly stated in retrieved results | The LUMO is likely localized on the carbonyl group and the aromatic ring. The overall effect of the benzyloxy group on the LUMO energy would be less pronounced than on the HOMO energy. |

| HOMO-LUMO Gap | Not explicitly stated in retrieved results | The increase in HOMO energy is expected to decrease the HOMO-LUMO gap, indicating higher reactivity. |

| Dipole Moment | Not explicitly stated in retrieved results | The introduction of the larger, more polarizable benzyloxy group is likely to increase the overall dipole moment of the molecule. |

| Mulliken Atomic Charges | C6 and C7 have high negative charge in 5,6-DMI due to the methoxy groups. nih.gov | The oxygen of the benzyloxy group at C5 will induce a negative charge on this carbon, similar to the effect of the methoxy group. |

Note: The data for 5,6-dimethoxy-1-indanone is based on published research and is used here as a predictive model for this compound.

Advanced Predictive Modeling for Chemical Behavior

QSAR models for indanone derivatives acting as acetylcholinesterase inhibitors, for instance, have highlighted the importance of electronic and steric parameters in determining biological potency. scienceopen.com Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular shape are often key components of these models. scienceopen.com

For this compound, a predictive QSAR model would likely incorporate the following descriptors:

| Descriptor Category | Specific Descriptors | Rationale for Inclusion |

| Electronic Descriptors | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | These describe the molecule's ability to participate in electronic interactions, which is crucial for receptor binding and chemical reactivity. |

| Steric/Topological Descriptors | Molecular Volume, Surface Area, Ovality, Principal Moments of Inertia | These parameters account for the size and shape of the molecule, which are critical for fitting into an active site of an enzyme or receptor. The bulky benzyloxy group would be a significant contributor to these descriptors. |

| Lipophilicity Descriptors | LogP (Octanol-Water Partition Coefficient) | This descriptor is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate. |

A study on 2-benzylidene-1-indanone (B110557) derivatives revealed that the presence of 5,6-dimethoxy groups enhanced anti-inflammatory activity, suggesting that the electronic contributions of these substituents are favorable for this particular biological effect. scienceopen.com This finding implies that this compound, with its similar electronic profile, could also exhibit interesting biological activities.

The development of a specific predictive model for this compound would involve synthesizing a series of related compounds with variations in the substituent pattern and measuring their chemical or biological activities. Statistical methods would then be employed to derive a mathematical equation that correlates the structural descriptors with the observed activity, enabling the prediction of the behavior of new, unsynthesized derivatives.

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons of the indanone core would appear as two singlets in the aromatic region. The five protons of the benzyl (B1604629) group would also appear in the aromatic region, likely as a multiplet. A characteristic singlet for the benzylic methylene (B1212753) protons (-CH₂-) would be expected around 5.0 ppm. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet around 3.9 ppm. Finally, the two methylene groups of the cyclopentanone (B42830) ring would appear as two distinct triplets in the aliphatic region, typically between 2.6 and 3.1 ppm.

¹³C NMR: The carbon NMR spectrum would be expected to show 17 distinct signals corresponding to each carbon atom. Key signals would include the carbonyl carbon (C=O) well downfield (around 200 ppm), multiple signals in the aromatic region (110-160 ppm), a signal for the benzylic carbon, a signal for the methoxy carbon (around 56 ppm), and signals for the two aliphatic carbons of the five-membered ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the most prominent absorption band would be the strong C=O stretch of the ketone, expected around 1700-1720 cm⁻¹. Other significant bands would include C-H stretching from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching from the aromatic rings (around 1500-1600 cm⁻¹), and characteristic C-O stretching bands for the ether linkages (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 268.31. A prominent fragment peak would be expected at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺, formed by the cleavage of the benzylic ether bond.

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation and Mechanistic Studies

Comprehensive Structural Assignment via Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule like 5-Benzyloxy-6-methoxy-1-indanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.

Application of COSY, HSQC, HMBC, and NOESY for Connectivity and Relative Configuration

To establish the complete bonding framework and relative spatial arrangement of atoms, a series of 2D NMR experiments are required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would clearly show the correlation between the adjacent methylene (B1212753) protons of the indanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for the methoxy (B1213986) group, the benzyloxy methylene group, and the aromatic and aliphatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the benzyloxy and methoxy groups and the aromatic ring, as well as the positions of these substituents relative to the carbonyl group and the fused ring system. For instance, correlations from the methoxy protons to the C6 carbon and from the benzyloxy methylene protons to the C5 carbon would confirm their respective locations.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and the relative configuration of substituents. For example, NOE correlations could be observed between the protons of the benzyloxy group and the adjacent aromatic proton, helping to define the preferred orientation of the benzyloxy substituent.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

The carbonyl (C=O) stretching of the indanone ketone, typically in the range of 1690-1710 cm⁻¹.

Aromatic C=C stretching vibrations.

C-O stretching vibrations for the methoxy and benzyloxy ethers.

Aliphatic C-H stretching of the methylene groups in the indanone ring and the benzyloxy group.

Aromatic C-H stretching.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to monitor reaction progress, for example, during the synthesis of the indanone.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₇H₁₆O₃), HRMS would provide a measured mass that is very close to the calculated exact mass of 268.1099 g/mol .

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce structural information. Expected fragmentation pathways for this compound would likely involve the loss of the benzyl (B1604629) group, the methoxy group, or cleavage of the indanone ring.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment, Reaction Profiling, and Mixture Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound, monitoring the progress of a chemical reaction, and separating components of a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds. While the relatively high molecular weight of this compound might require derivatization or high-temperature conditions, GC-MS could be used for purity analysis and to identify any volatile impurities.

Mechanistic Studies and Structure Activity Relationship Sar in Chemical Biology Contexts

Rational Design Principles for Modulating Lipophilicity and Membrane Permeation

The ability of a molecule to traverse biological membranes, such as the blood-brain barrier, is critical for its efficacy as a therapeutic agent for neurological disorders. This permeation is heavily influenced by the molecule's physicochemical properties, particularly its lipophilicity. The rational design of indanone derivatives often involves the strategic placement of functional groups to optimize these parameters.

Influence of the Benzyloxy Group on Physicochemical Parameters Relevant to Biological Systems

The substitution of a methoxy (B1213986) group with a larger, more lipophilic benzyloxy group is a key strategy in medicinal chemistry to modulate a compound's properties. The benzyloxy group, consisting of a benzyl (B1604629) ring attached via an ether linkage, significantly increases the nonpolar surface area of the 5-Benzyloxy-6-methoxy-1-indanone molecule. This modification has a profound impact on its lipophilicity, a critical factor for membrane permeation and interaction with hydrophobic pockets in enzymes.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Calculated XLogP3-AA |

|---|---|---|---|

| This compound | C17H16O3 | 268.31 | 3.5 |

| 5,6-Dimethoxy-1-indanone (B192829) | C11H12O3 | 192.21 | 1.6 |

| 6-Methoxy-1-indanone (B23923) | C10H10O2 | 162.19 | 1.6 |

Molecular Interaction and Inhibition Mechanisms with Specific Enzymes

The indanone scaffold serves as a versatile template for designing enzyme inhibitors. The substituents on the aromatic ring of the indanone core play a crucial role in determining the potency and selectivity of these interactions.

Investigation of Cholinesterase (AChE, BuChE) Inhibition and Binding Site Interactions

The 1-indanone (B140024) core is a well-established pharmacophore for the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), which is a primary target in the symptomatic treatment of Alzheimer's disease. The drug Donepezil, a potent AChE inhibitor, features a 5,6-dimethoxy-1-indanone moiety that anchors it within the enzyme's active site.

While direct inhibitory data for this compound is not extensively documented, structure-activity relationship (SAR) studies of Donepezil and its analogs provide valuable insights. The 5,6-dimethoxy groups of Donepezil are known to interact with the peripheral anionic site (PAS) of the AChE gorge. The substitution of the 5-methoxy group with a bulkier and more lipophilic benzyloxy group would significantly alter these interactions. The larger size of the benzyloxy group could lead to steric hindrance or, conversely, establish additional beneficial hydrophobic interactions within the PAS, potentially modulating inhibitory potency. The indanone core of Donepezil-like inhibitors is known to engage in π–π stacking interactions with key aromatic residues in the enzyme gorge, such as Trp286 and Phe295. The additional phenyl ring from the benzyloxy group in this compound could further enhance these interactions, although its optimal positioning would be critical for potent inhibition.

Analysis of Monoamine Oxidase (MAO-A, MAO-B) Inhibitory Properties and Active Site Topography

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters and are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The 1-indanone scaffold has been identified as a promising template for the design of potent and selective MAO inhibitors.

Research has shown that the substitution pattern on the indanone ring is a critical determinant of MAO inhibitory activity and selectivity. Specifically, C6-substituted indanones have been documented as particularly potent and selective inhibitors of MAO-B, with some derivatives exhibiting IC50 values in the low nanomolar range (0.001 to 0.030 µM) chinjmap.com. In contrast, C5-substituted analogs are generally found to be weaker MAO-B inhibitors chinjmap.com. This suggests that the 6-methoxy group of this compound is well-positioned for potent MAO-B inhibition.

Furthermore, studies on 2-benzylidene-1-indanone (B110557) derivatives have demonstrated that the introduction of lipophilic substituents at the C5 and C6 positions leads to compounds with significant MAO-B inhibitory potency. For instance, a derivative featuring a C5-benzyloxy group displayed a MAO-B IC50 value of 276 nM nih.govnih.gov. The benzyloxy group itself is recognized as a favorable pharmacophore that can engage in hydrophobic interactions within the active site of MAO-B. The active site of MAO-B contains a bipartite hydrophobic cavity, and the lipophilic benzyl group can occupy the entrance of this cavity, interacting with key residues such as Tyr326, which is known to be an MAO-B selective residue. Given these findings, this compound, with its C6-methoxy and C5-benzyloxy substitutions, is strongly predicted to be a potent and selective MAO-B inhibitor.

| Compound/Derivative Class | Target | Reported IC50 / Activity | Reference |

|---|---|---|---|

| C6-substituted 1-indanones | MAO-B | 0.001 - 0.030 µM | chinjmap.com |

| C5-substituted 1-indanones | MAO-B | Weaker inhibition compared to C6-substituted | chinjmap.com |

| (E)-5-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene)-2,3-dihydro-1H-inden-1-one | MAO-B | 276 nM | nih.govnih.gov |

| 4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride | MAO-B | 0.009 µM |

Mechanistic Insights into Other Enzyme Modulation (e.g., Enzymes in Neurological Pathways)

In the context of multi-target drug design for complex neurological disorders, scaffolds like the 1-indanone core are often explored for their ability to modulate other relevant enzymes. One such enzyme is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides in Alzheimer's disease. The structural rigidity of certain Donepezil analogs, particularly unsaturated precursors with an indanone moiety, has been suggested to be beneficial for BACE1 inhibition. Docking studies have indicated that while an amino substituent might reach the BACE1 active site, the indanone portion tends to be exposed to the solvent. The lipophilic benzyloxy group on this compound could potentially interact with hydrophobic regions near the BACE1 active site, although specific studies are required to confirm this.

Another enzyme of interest in neurological pathways is Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in tau hyperphosphorylation and other pathological processes in Alzheimer's disease. While various chemical scaffolds have been developed as GSK-3β inhibitors, there is no direct evidence to date linking this compound to this target. However, the versatility of the indanone scaffold suggests it could be a starting point for designing dual-target inhibitors.

Role as a Chemical Probe and Synthetic Precursor for Biologically Active Derivatives

Beyond its own potential biological activity, this compound serves as a valuable chemical intermediate and a molecular scaffold for the synthesis of more complex, biologically active molecules. The 1-indanone framework is a common starting point for a variety of chemical transformations, including condensations, annulations, and functional group interconversions, to build diverse chemical libraries for drug discovery.

The synthesis of this compound itself typically proceeds from 5-hydroxy-6-methoxy-1-indanone (B23315), with the benzyloxy group being installed through a Williamson ether synthesis. This benzyloxy group not only modulates the physicochemical properties of the molecule but can also serve as a protecting group for the phenol (B47542), which can be deprotected in a later synthetic step to reveal a reactive hydroxyl group for further functionalization.

The ketone at the 1-position is a key functional handle. It can readily undergo reactions such as aldol (B89426) condensation with various aldehydes to generate 2-benzylidene-1-indanone derivatives. These derivatives have been extensively explored as inhibitors of cholinesterases and monoamine oxidases, as well as anti-inflammatory and anti-cancer agents nih.gov. Therefore, this compound is a key precursor for creating a library of 2-substituted indanones where the influence of the 5-benzyloxy and 6-methoxy groups on biological activity can be systematically studied. Its role as a versatile synthetic building block makes it an important compound in the development of novel therapeutics for neurodegenerative diseases and other conditions.

In Vitro Studies of Molecular Pathways and Cellular Targets

In vitro investigations into the biological activities of 1-indanone derivatives have revealed their potential to interact with various molecular pathways and cellular targets. While direct studies on this compound are limited, research on structurally similar compounds, particularly those containing the 5,6-dimethoxy-1-indanone core, provides significant insights into its potential mechanisms of action. These studies form the basis for understanding its structure-activity relationships in antiviral, anti-inflammatory, and cytotoxic contexts.

The 1-indanone scaffold has been identified as a promising starting point for the development of antiviral agents. Mechanistic studies on derivatives of the closely related 5,6-dimethoxy-1-indanone have demonstrated a direct interaction with the viral replication machinery.

A thiosemicarbazone derivative of 5,6-dimethoxy-1-indanone (TSC) has been characterized as an inhibitor of the bovine viral diarrhea virus (BVDV), a surrogate model for the hepatitis C virus (HCV). nih.gov This compound was shown to act at a time point consistent with the onset of viral RNA synthesis and to directly inhibit the activity of BVDV replication complexes. nih.gov Further investigation pinpointed the viral RNA-dependent RNA polymerase (RdRp) as the specific molecular target. nih.gov

Docking studies revealed that the indane ring of the compound establishes close contact with several residues within the "fingers" domain of the RdRp enzyme. nih.gov The interaction is stabilized by both hydrophobic contacts and hydrogen bonds involving the thiosemicarbazone moiety. nih.gov The significance of this interaction was confirmed through the selection of BVDV mutants resistant to the compound. These resistant viruses were found to harbor specific mutations in the RdRp protein, highlighting the enzyme as the direct target of the inhibitor's action. nih.gov

Table 1: Mutations in BVDV RdRp Conferring Resistance to a 5,6-dimethoxy-1-indanone Derivative

| Mutation | Location in RdRp | Significance |

|---|---|---|

| N264D | Fingers Domain | Identified in four out of five resistant mutants, suggesting a critical role in drug-target interaction. nih.gov |

| A392E | Fingers Domain | Identified in one resistant mutant, also preventing effective interaction with the inhibitor. nih.gov |

These findings suggest that the 1-indanone core, as present in this compound, can serve as a scaffold for designing nonnucleoside inhibitors that target the RdRp of specific viruses, thereby disrupting viral RNA synthesis.

The 1-indanone scaffold is also implicated in the modulation of inflammatory responses. Studies on a series of 2-benzylidene-1-indanone derivatives have elucidated their anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine primary macrophages. scienceopen.com LPS is known to activate macrophages, leading to the release of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). scienceopen.com

Within a series of synthesized compounds, a derivative featuring a 5,6-dimethoxy substitution on the indanone ring (compound 8f) demonstrated significant inhibitory activity against both TNF-α and IL-6. scienceopen.com This indicates that the substitution pattern on the indanone core, which is structurally analogous to this compound, is favorable for anti-inflammatory effects. The study highlighted that substitutions on both the indanone ring (A ring) and the benzylidene ring (B ring) are crucial for activity. For instance, the presence of 5,6-dimethoxy groups on the A ring was shown to enhance activity. scienceopen.com

Table 2: In Vitro Anti-Inflammatory Activity of Selected 2-benzylidene-1-indanone Derivatives

| Compound | Key Structural Feature (Indanone Ring) | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release |

|---|---|---|---|

| 8d | 5-Methoxy | 48.27 ± 2.33 | 40.04 ± 1.60 |

| 8e | 4-Methoxy | 60.27 ± 2.04 | 56.36 ± 2.05 |

| 8f | 5,6-Dimethoxy | 79.29 ± 2.55 | 81.41 ± 3.68 |

The molecular mechanism underlying this inhibition is linked to the suppression of key signaling pathways that regulate the expression of pro-inflammatory genes. Other related compounds have been shown to down-regulate the expression of iNOS and COX-2 by interfering with the activation of transcription factors such as NF-κB and AP-1. nih.gov These findings suggest that this compound may exert anti-inflammatory effects by modulating the signaling cascades that lead to the production of cytokines like TNF-α and IL-6.

The 1-indanone skeleton is a core feature in various compounds exhibiting significant cytotoxic activity against human cancer cell lines. beilstein-journals.org Although direct cytotoxic data for this compound is not extensively documented, structure-activity relationship studies of related 2-benzylidene-1-indanones reveal potent anticancer effects. beilstein-journals.org

These derivatives have demonstrated strong cytotoxicity with IC₅₀ values in the nanomolar range against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT), and leukemia (THP-1). beilstein-journals.org The mechanism for this cytotoxicity has been linked to the inhibition of tubulin polymerization, a critical process for cell division. The IC₅₀ values for tubulin polymerase inhibition were found to be in the low micromolar range (0.62–2.04 µM). nih.gov

Table 3: Cytotoxic Activity of 2-benzylidene-1-indanone Derivatives Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Reported IC₅₀ Range (nM) |

|---|---|---|

| MCF-7 | Breast | 10 - 880 |

| A549 | Lung | 10 - 880 |

| HCT | Colon | 10 - 880 |

| THP-1 | Leukemia | 10 - 880 |

The planar structure of the arylidene indanone scaffold allows for effective electronic communication between substituents, which can be fine-tuned to enhance biological activity. rsc.org The cytotoxic potential of the 1-indanone core suggests that this compound could serve as a precursor or a key structural motif in the design of novel agents that target cellular proliferation machinery.

Future Research Trajectories and Emerging Paradigms in 5 Benzyloxy 6 Methoxy 1 Indanone Research

Development of Next-Generation Synthetic Methodologies with Enhanced Efficiency and Selectivity

Traditional synthesis of substituted indanones often relies on intramolecular Friedel-Crafts reactions, which can sometimes lack efficiency or require harsh conditions. researchgate.netbeilstein-journals.org The future of synthesizing 5-Benzyloxy-6-methoxy-1-indanone and its derivatives lies in the development of more sophisticated, efficient, and selective methods.

Next-generation approaches focus on one-pot processes and advanced catalytic systems that offer higher yields, milder reaction conditions, and greater control over regioselectivity and stereoselectivity. For instance, rhodium-catalyzed insertions of ethylene (B1197577) or alkynes into the C-C bonds of indanones have been used to create expanded ring systems like benzocycloheptenones. nih.govrsc.org Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides is another powerful technique for constructing the indanone core. organic-chemistry.org

Future research could optimize these modern catalytic methods for the specific synthesis of this compound. This would involve designing precursors that can undergo efficient, directed cyclization, leveraging the electronic properties of the benzyloxy and methoxy (B1213986) substituents to enhance reaction rates and selectivity. Furthermore, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts, are expected to become more prevalent, reducing the environmental impact of synthetic processes. nih.gov

Table 1: Comparison of Synthetic Methodologies for Indanone Synthesis

| Methodology | Description | Potential Advantages for this compound |

| Classical Friedel-Crafts | Intramolecular acylation of a phenylpropionic acid precursor using a strong acid catalyst. beilstein-journals.org | Well-established and straightforward. |

| Palladium-Catalyzed Carbonylative Cyclization | Cyclization of an unsaturated aryl iodide with carbon monoxide. organic-chemistry.org | High efficiency and functional group tolerance. |

| Rhodium-Catalyzed C-C Activation | Insertion of an alkyne or alkene into a C-C bond of the indanone core to form larger rings. rsc.org | Access to novel, complex scaffolds from the indanone core. |

| One-Pot Multi-Step Processes | Combining multiple reaction steps (e.g., Heck reaction, reduction, cyclization) into a single procedure. nih.gov | Increased step-economy and reduced waste. |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Reaction Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical synthesis and drug discovery. These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties.

For this compound, AI can be leveraged in several ways:

Retrosynthesis and Forward Prediction: Computer-Aided Synthesis Planning (CASP) tools can propose the most efficient synthetic pathways to the target molecule and its derivatives. researchgate.net Forward prediction models can then validate these routes by predicting the likely products and yields of specific reactions. researchgate.net

De Novo Design: ML models can be trained on libraries of known bioactive molecules to design novel derivatives of this compound. By specifying desired parameters (e.g., target binding affinity, solubility), these algorithms can generate new structures with a high probability of possessing the intended biological activity.

Reaction Condition Optimization: AI can predict the optimal reaction conditions (catalyst, solvent, temperature) for the synthesis and transformation of this compound, reducing the need for extensive experimental screening.

The integration of these computational tools with automated synthesis platforms represents a paradigm shift, enabling high-throughput synthesis and screening of novel indanone derivatives for accelerated discovery.

Exploration of Unconventional Reactivity and Novel Transformational Pathways

The rigid framework of the indanone core makes it an excellent starting point for exploring unconventional reactivity to build complex molecular architectures. Research is moving beyond simple functionalization to use the indanone ring in more complex transformations.

Key areas of exploration include:

Annulation Reactions: Using the indanone as a building block to construct fused- and spirocyclic systems. nih.gov These reactions can generate unique three-dimensional structures that are of great interest in medicinal chemistry for their potential to interact with biological targets in novel ways. For example, the reaction of 2-substituted 1-indanones with alkynes can produce fused tricyclic scaffolds. rsc.org

Ring-Expansion Reactions: Transition-metal catalyzed reactions that insert atoms into the indanone skeleton can yield larger ring systems, such as seven-membered benzocycloheptenones. rsc.org This allows for the creation of medium-sized rings that are often challenging to synthesize via traditional methods.

Multicomponent Reactions: Designing one-pot reactions where the indanone, an aldehyde, and other components combine to form complex spirocarbocycles. nih.gov

Applying these novel transformations to this compound could unlock a new chemical space of derivatives with unique structural and functional properties, potentially leading to the discovery of compounds with unprecedented biological activities.

Advanced In Silico Approaches for Predictive Modeling of Chemical and Biological Phenomena

In silico methods are indispensable tools for modern chemical research, allowing for the prediction of molecular properties and biological activities before a compound is ever synthesized. For this compound and its potential derivatives, these computational approaches can rapidly screen vast virtual libraries to identify the most promising candidates for experimental investigation.

Advanced computational techniques applicable to this research include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It can be used to screen virtual libraries of this compound derivatives to identify those with the highest potential binding affinity for a specific therapeutic target.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that occur upon binding. This can help refine the design of indanone-based inhibitors.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of this compound, such as its reactivity, and to model reaction mechanisms. This information is crucial for designing more efficient syntheses and understanding the compound's intrinsic properties.

By using these predictive models, researchers can prioritize synthetic efforts, reduce costs, and accelerate the discovery of new functional molecules derived from the this compound scaffold.

Applications in Advanced Functional Materials Science and Engineering

While the indanone scaffold is well-known for its role in pharmaceuticals, its unique photophysical and electronic properties also make it a promising candidate for applications in materials science. nih.gov Indanone derivatives have been incorporated into organic functional materials, including Organic Light-Emitting Diodes (OLEDs), dyes, and chemical sensors (fluorophores). nih.gov

The future in this area involves the rational design of this compound derivatives for specific material applications. The electron-donating nature of the methoxy group, combined with the aromatic benzyloxy group, provides a platform for tuning the electronic and optical properties of the molecule.

Potential research directions include:

Development of Novel Fluorophores: By introducing additional functional groups, the fluorescence properties of the indanone core can be modified to create sensors for detecting specific ions or molecules.

Organic Electronics: The indanone scaffold could be incorporated into larger conjugated systems to create new materials for organic solar cells or field-effect transistors. The substituents on the aromatic ring can be altered to fine-tune the material's HOMO/LUMO energy levels.

Spirotruxene Synthesis: The cyclotrimerization of indanones can lead to the formation of spirotruxenes, which are C3-symmetric molecules with interesting photophysical properties and potential applications in materials science. nih.gov

By exploring these avenues, this compound can transition from being solely a synthetic intermediate to a foundational component of next-generation advanced functional materials.

Q & A

Advanced Research Question

Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with the enzyme’s catalytic site (e.g., π-π stacking with Trp86) .

X-ray Crystallography : Co-crystallize the compound with acetylcholinesterase (PDB ID: 1ACJ) to resolve binding conformations .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 0.8 µM) and thermodynamic parameters (ΔG = -9.2 kcal/mol) .

How can synthetic byproducts (e.g., nitro isomers) be minimized during indanone functionalization?

Advanced Research Question

Temperature Control : Nitration at 0–5°C reduces para-substitution byproducts .

Catalytic Optimization : Use Lewis acids (e.g., FeCl₃) to direct benzylation to the 5-position .

Real-Time Monitoring : Employ in-situ FTIR to track reaction progress and terminate at ~85% conversion to limit isomer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.